N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE
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Overview
Description
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of naphthalene carboxylic acids. This compound is characterized by the presence of a naphthalene ring, a carboxylic acid group, and a benzotriazole moiety substituted with a 3-chloro-phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves the following steps:
Formation of 1-Naphthoic Acid: This can be achieved by carboxylation of the Grignard reagent generated from 1-bromonaphthalene.
Synthesis of Benzotriazole Derivative: The benzotriazole moiety is synthesized separately, often involving the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: The final step involves coupling the naphthoic acid with the benzotriazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as AlCl3 or FeBr3.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted naphthalene derivatives, while nucleophilic substitution can replace the chloro group with other functional groups.
Scientific Research Applications
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, while the naphthalene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic Acid: A simpler analog without the benzotriazole moiety.
2-Naphthoic Acid: Another isomer of naphthoic acid with different substitution patterns.
Benzotriazole Derivatives: Compounds with similar benzotriazole structures but different substituents.
Uniqueness
N-[2-(3-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the combination of the naphthalene ring, carboxylic acid group, and benzotriazole moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C23H15ClN4O |
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Molecular Weight |
398.8g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)benzotriazol-5-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H15ClN4O/c24-16-7-4-8-18(13-16)28-26-21-12-11-17(14-22(21)27-28)25-23(29)20-10-3-6-15-5-1-2-9-19(15)20/h1-14H,(H,25,29) |
InChI Key |
WRQURLBWUNHVKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=NN(N=C4C=C3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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